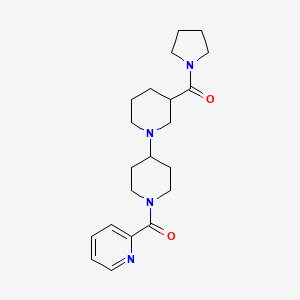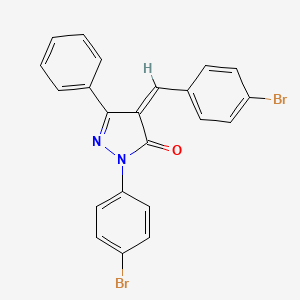![molecular formula C23H23N3O2 B5346723 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a quinazolinone derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that it may act through multiple pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, it has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Furthermore, it has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation.
Biochemical and physiological effects:
This compound exhibits unique biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway. Additionally, it has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. Furthermore, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and good yields. Additionally, it exhibits unique biochemical and physiological effects, making it a promising candidate for drug development. However, there are some limitations to its use in lab experiments. It has been reported to exhibit low solubility in water, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for the study of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, studies can be conducted to optimize its pharmacokinetic properties and enhance its bioavailability. Furthermore, it can be studied in combination with other drugs to identify potential synergistic effects. Moreover, it can be tested in various disease models to evaluate its therapeutic potential. Finally, it can be further developed as a drug candidate for clinical trials.
In conclusion, this compound is a novel compound that exhibits unique biochemical and physiological effects. It has potential therapeutic applications, particularly in cancer treatment, inflammation, and oxidative stress. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. Nonetheless, it is a promising candidate for drug development and can be further studied for its therapeutic potential.
Métodos De Síntesis
The synthesis method of 2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves a multi-step process. Initially, 2-(1-ethyl-1H-indol-3-yl)acetaldehyde is reacted with 3-(3-hydroxypropyl)quinazolin-4(3H)-one in the presence of a catalytic amount of p-toluenesulfonic acid to obtain the desired compound. This method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to scavenge free radicals and protect against oxidative stress.
Propiedades
IUPAC Name |
2-[(E)-2-(1-ethylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-2-25-16-17(18-8-4-6-11-21(18)25)12-13-22-24-20-10-5-3-9-19(20)23(28)26(22)14-7-15-27/h3-6,8-13,16,27H,2,7,14-15H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIJRGCZCPWFSU-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)

![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)

![N-[4-(acetylamino)phenyl]-2-(3-chlorophenyl)acetamide](/img/structure/B5346704.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)